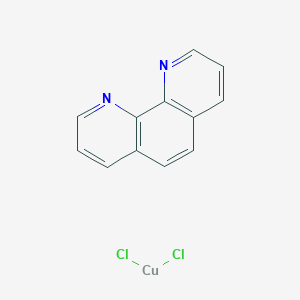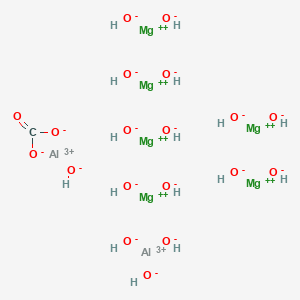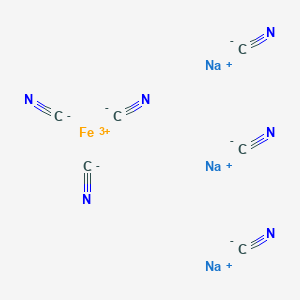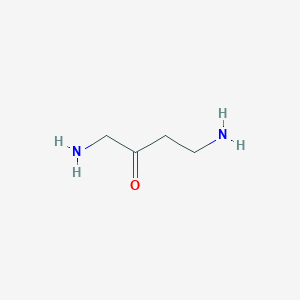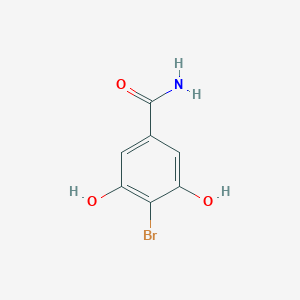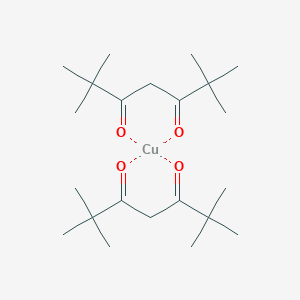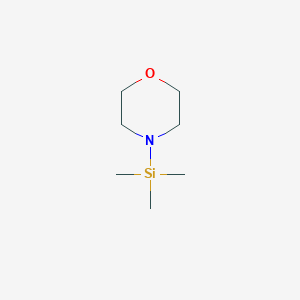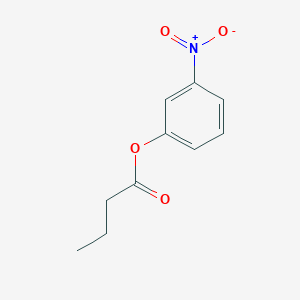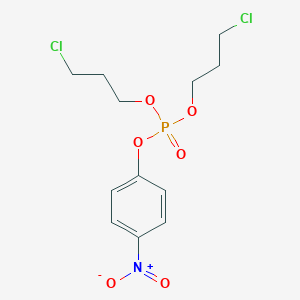
Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester, also known as Sarin, is a highly toxic nerve agent that was first synthesized in 1938. It is a colorless, odorless liquid that can cause severe respiratory distress, paralysis, and death in humans and animals. Due to its high toxicity, Sarin has been classified as a Schedule 1 substance under the Chemical Weapons Convention.
Mécanisme D'action
Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester works by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the body, leading to overstimulation of the nervous system and ultimately causing respiratory failure and death.
Effets Biochimiques Et Physiologiques
Exposure to Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester can cause a wide range of biochemical and physiological effects, including nausea, vomiting, diarrhea, convulsions, respiratory distress, and paralysis. It can also cause long-term neurological damage and psychological trauma in survivors.
Avantages Et Limitations Des Expériences En Laboratoire
Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester has been used in laboratory experiments to study its toxic effects and develop antidotes and protective measures against its use as a chemical weapon. However, due to its high toxicity and potential for causing harm, its use in laboratory experiments is highly regulated and requires special precautions and safety measures.
Orientations Futures
Future research on Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester is focused on developing more effective antidotes and protective measures against its use as a chemical weapon. This includes the development of new drugs that can counteract its toxic effects and the development of new protective equipment that can be used by military personnel and first responders in the event of a chemical attack.
Conclusion:
Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester, or Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester, is a highly toxic nerve agent that has been extensively studied by scientists and researchers due to its potential use as a chemical weapon. While its use in laboratory experiments is highly regulated, research on Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester is focused on developing more effective antidotes and protective measures against its use in warfare.
Méthodes De Synthèse
Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester can be synthesized through a multistep process that involves the reaction of methylphosphonyl difluoride with a mixture of 3-chloropropanol and p-nitrophenol. The resulting product is then purified through distillation to obtain Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester in its pure form.
Applications De Recherche Scientifique
Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester has been extensively studied by scientists and researchers due to its potential use as a chemical weapon. Studies have focused on understanding its mechanism of action, biochemical and physiological effects, and developing antidotes and protective measures against its toxic effects.
Propriétés
Numéro CAS |
14663-71-9 |
|---|---|
Nom du produit |
Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester |
Formule moléculaire |
C12H16Cl2NO6P |
Poids moléculaire |
372.13 g/mol |
Nom IUPAC |
bis(3-chloropropyl) (4-nitrophenyl) phosphate |
InChI |
InChI=1S/C12H16Cl2NO6P/c13-7-1-9-19-22(18,20-10-2-8-14)21-12-5-3-11(4-6-12)15(16)17/h3-6H,1-2,7-10H2 |
Clé InChI |
GNBHORGCHRXVMA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(OCCCCl)OCCCCl |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(OCCCCl)OCCCCl |
Autres numéros CAS |
14663-71-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



